5-Bromo-2-fluorobenzyl alcohol

描述

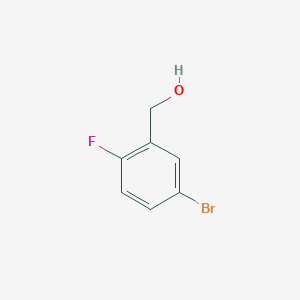

Structure

3D Structure

属性

IUPAC Name |

(5-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSBHJFKMGLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378400 | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-13-0 | |

| Record name | 5-Bromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-fluorobenzyl alcohol (CAS No. 99725-13-0), a key intermediate in organic synthesis with significant potential in the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, safety information, and its application in the synthesis of advanced pharmaceutical compounds.

Core Chemical and Physical Data

This compound is a substituted aromatic alcohol. Its unique combination of a bromine atom, a fluorine atom, and a hydroxymethyl group on the benzene ring makes it a versatile building block for the synthesis of complex molecules.[1]

| Property | Value | Reference(s) |

| CAS Number | 99725-13-0 | [2][3] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.02 g/mol | [2] |

| IUPAC Name | (5-Bromo-2-fluorophenyl)methanol | [2] |

| Synonyms | 5-Bromo-2-fluorophenylmethanol | [2] |

| Physical State | Solid (presumed, based on related compounds) | |

| Purity | Typically ≥98% | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 5-Bromo-2-fluorobenzaldehyde. The following protocol is a representative method based on established chemical transformations for similar substrates.[4]

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Quantity | Molar Equivalent |

| 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | 10.0 g | 1.0 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 1.0 g | 0.54 |

| Methanol (or Ethanol) | 67-56-1 | 100 mL | - |

| Deionized Water | 7732-18-5 | As needed | - |

| Ethyl Acetate | 141-78-6 | As needed | - |

| Saturated Brine Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-Bromo-2-fluorobenzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 1.0 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated brine solution (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Application in Pharmaceutical Synthesis: A Case Study

Halogenated benzyl alcohols are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] While a direct synthesis of a specific drug from this compound is not widely published, its structural motifs are present in advanced therapeutic candidates. For instance, a structurally related core is found in Selective Androgen Receptor Modulators (SARMs) like GSK2881078.[5][6] The following diagram illustrates a plausible synthetic pathway where this compound could serve as a key starting material for a SARM-like scaffold.

Safety and Handling

This compound and its precursors are chemical reagents that should be handled with appropriate safety precautions in a laboratory setting. Based on data for structurally similar compounds, it is classified as an irritant.[7][8]

| Hazard Category | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation.[7] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation.[7] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation.[8] | Avoid breathing dust/fumes. Use only in a well-ventilated area. |

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult the referenced literature and safety data sheets for more comprehensive details.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzyl alcohol from 2-bromo-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5-Bromo-2-fluorobenzyl alcohol, a valuable intermediate in the development of novel therapeutics and functional materials. The primary focus of this document is the reduction of the aldehyde functional group in 2-bromo-5-fluorobenzaldehyde to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, and a detailed understanding of the methodology is crucial for chemists in the pharmaceutical and chemical industries.

The synthesis involves the use of a mild reducing agent, sodium borohydride (NaBH₄), which selectively reduces aldehydes and ketones.[1][2] This method is preferred for its high chemoselectivity, operational simplicity, and the high purity of the resulting product. This guide will detail the experimental protocol, present key quantitative data, and provide a visual representation of the synthetic workflow.

Reaction Principle and Stoichiometry

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-bromo-5-fluorobenzaldehyde. This reaction proceeds via a tetrahedral intermediate, which is subsequently protonated during the workup step to yield the final alcohol product. The overall balanced chemical equation for the reaction is as follows:

4 C₇H₄BrFO + NaBH₄ + 4 H₂O → 4 C₇H₆BrFO + NaB(OH)₄

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

2-bromo-5-fluorobenzaldehyde

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL), a solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) was slowly added at 0 °C.[3]

-

The reaction mixture was stirred at 0°C for 1 hour.[3]

-

Upon completion of the reaction, the mixture was treated with water and ethyl acetate.[3]

-

The product was extracted with ethyl acetate.[3]

-

The combined organic extracts were washed with saturated brine and dried over anhydrous sodium sulfate.[3]

-

The solvent was removed by concentration under reduced pressure to yield this compound.[3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |

| 2-bromo-5-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 75.0 | 369 | 1 |

| Sodium borohydride | NaBH₄ | 37.83 | 4.47 | 118 | 0.32 |

| This compound | C₇H₆BrFO | 205.02 | 75.6 | 368.7 | ~1 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Ethanol/Water |

| Reaction Temperature | 0 °C |

| Reaction Time | 1 hour |

| Product Yield | 99.8% |

| Product Form | Colorless solid |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.50-7.46 (1H, m), 7.29-7.25 (1H, m), 6.92-6.85 (1H, m), 4.72 (2H, s)[3] |

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for the reduction of 2-bromo-5-fluorobenzaldehyde. (Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.)

References

5-Bromo-2-fluorobenzyl alcohol molecular structure and weight

An in-depth analysis of 5-Bromo-2-fluorobenzyl alcohol reveals a compound with significant applications in organic synthesis and drug development. This guide provides a technical overview of its molecular structure and weight, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental properties of this compound are summarized below. The molecular formula is C₇H₆BrFO.[1] Its molecular weight is approximately 205.02 g/mol .[2][3]

| Parameter | Value | Unit |

| Molecular Formula | C₇H₆BrFO | |

| Molecular Weight | 205.02 | g/mol |

| IUPAC Name | (5-Bromo-2-fluorophenyl)methanol |

The molecular weight is derived from the sum of the atomic masses of its constituent atoms: Carbon, Hydrogen, Bromine, Fluorine, and Oxygen. Based on standard atomic weights, the calculated molecular weight is approximately 205.026 g/mol .[4][5][6][7][8]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a fluorine atom, and a bromine atom. The hydroxymethyl group defines it as a benzyl alcohol. The substituents are positioned at carbons 2 and 5 relative to the hydroxymethyl group, which is attached to carbon 1 of the aromatic ring.

Caption: 2D structure of this compound.

References

- 1. 2-Bromo-5-fluorobenzyl alcohol | C7H6BrFO | CID 2773349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. strem.com [strem.com]

- 4. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. quora.com [quora.com]

- 6. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]

- 7. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

A Technical Guide to the Solubility of 5-Bromo-2-fluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-fluorobenzyl alcohol, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information on structurally related compounds to predict its solubility profile. Furthermore, it outlines a general experimental protocol for determining solubility and presents a logical workflow for this process.

Predicted Solubility Profile

Based on the known solubility of analogous compounds, this compound is expected to be slightly soluble in water and exhibit better solubility in organic solvents.[2][3] The presence of the polar hydroxyl group allows for some interaction with water, while the aromatic ring and halogen substituents contribute to its solubility in organic media.

The following table summarizes the reported solubility of structurally similar benzyl alcohol derivatives, which can serve as a qualitative guide for solvent selection in reactions and purifications involving this compound.

| Solvent | 5-Bromo-2-hydroxybenzyl alcohol | 5-Bromo-2-chlorobenzyl alcohol[4] | Benzyl alcohol[5][6] |

| Water | Soluble 0.7% at 25 °C | Insoluble | Moderately soluble (4 g/100 mL)[6] |

| Hot Water | Soluble | --- | --- |

| Ethanol | Freely soluble | Soluble | Miscible[5][6] |

| Diethyl Ether | Freely soluble | Soluble | Miscible[5][6] |

| Chloroform | Moderately soluble | Soluble | Soluble[5] |

| Ethyl Acetate | Freely soluble | --- | --- |

| Benzene | Moderately soluble | --- | Soluble[5] |

| Acetone | --- | --- | Soluble[5] |

| Olive Oil | Soluble 4.8% | --- | --- |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adapted from general laboratory procedures for solubility measurement.[7]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporating dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in an oven or a vacuum desiccator to evaporate the solvent completely. The temperature should be set below the melting point of this compound (91-94°C) to avoid decomposition.[1]

-

Once the solvent is fully evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution withdrawn (mL)) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-fluorobenzyl alcohol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of available spectroscopic data for key analytical techniques used in the characterization of halogenated benzyl alcohols, with a focus on 5-Bromo-2-fluorobenzyl alcohol. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents data for the closely related isomer, 2-Bromo-5-fluorobenzyl alcohol, to serve as a reference. Furthermore, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with a visual workflow of the analytical process.

Spectroscopic Data Presentation

Disclaimer: The following data is for 2-Bromo-5-fluorobenzyl alcohol (CAS: 202865-66-5), an isomer of this compound. Spectral data will differ between isomers but may present similar characteristic features.

Table 1: ¹H NMR Spectroscopic Data of 2-Bromo-5-fluorobenzyl alcohol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.50-7.46 | m | 1H | Aromatic CH |

| 7.29-7.25 | m | 1H | Aromatic CH |

| 6.92-6.85 | m | 1H | Aromatic CH |

| 4.72 | s | 2H | CH₂ |

Solvent: CDCl₃[1]

Table 2: Mass Spectrometry Data of 2-Bromo-5-fluorobenzyl alcohol

| m/z | Interpretation |

| 204/206 | [M]+ Molecular ion peak, showing characteristic isotopic pattern for Bromine |

| 125 | [M-Br]+ Fragment |

| 146 | Fragment |

Note: This data is based on GC-MS analysis.[2] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic M+2 peak in the mass spectrum.[3][4][5]

Table 3: General Infrared (IR) Spectroscopy Absorption Ranges for Aromatic Alcohols

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200-3600 | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic)[6][7] |

| 2850-2960 | C-H stretch (aliphatic) |

| 1500-1600 | C=C stretch (aromatic ring)[6][7] |

| 1000-1300 | C-O stretch (alcohol) |

| 1000-1100 | C-F stretch |

| 500-700 | C-Br stretch |

Experimental Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.[8] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[9]

2.2 Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet.[10] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the mixture between two salt plates (e.g., NaCl or KBr).[11] The sample is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

2.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. Alcohols often undergo alpha cleavage and dehydration as primary fragmentation pathways.[12][13]

Visualization of Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 [chemicalbook.com]

- 2. 2-Bromo-5-fluorobenzyl alcohol | C7H6BrFO | CID 2773349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 5-Bromo-2-fluorobenzyl Alcohol for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of the versatile reagent, 5-Bromo-2-fluorobenzyl alcohol.

This technical guide provides a comprehensive overview of this compound (CAS No. 99725-13-0), a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development. This document details its commercial availability, key chemical properties, and established synthetic protocols, offering a valuable resource for its effective utilization in the laboratory.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. While numerous vendors list this product, availability and lead times can vary. Researchers are advised to consult the suppliers' websites for the most current information.

Table 1: Prominent Suppliers of this compound

| Supplier | Website | Notes |

| Alfa Chemistry | --INVALID-LINK-- | Offers the compound for research and experimental use. |

| Fluorochem | --INVALID-LINK-- | Available through distributors like Sigma-Aldrich. |

| BLD Pharm | --INVALID-LINK-- | Lists the product with its CAS number. |

| 2a biotech | --INVALID-LINK-- | Provides the compound with a stated purity of 98%. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the product for proteomics research applications.[1] |

| Fluoropharm | --INVALID-LINK-- | Lists the compound with a purity of not less than 98%.[2] |

| Benchchem | --INVALID-LINK-- | Provides the product for research purposes.[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions. While a comprehensive certificate of analysis from a specific supplier would provide the most accurate lot-specific data, a compilation of generally reported properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 99725-13-0 | Multiple Sources |

| Molecular Formula | C₇H₆BrFO | Multiple Sources |

| Molecular Weight | 205.02 g/mol | [4] |

| IUPAC Name | (5-bromo-2-fluorophenyl)methanol | [4] |

| Purity | ≥98% | [2][5] |

Note: Physical properties such as melting point, boiling point, and solubility can vary between suppliers and batches. It is highly recommended to refer to the supplier's certificate of analysis for precise data.

Synthetic Protocols and Applications

This compound serves as a versatile intermediate in organic synthesis, primarily owing to its ortho-fluorine substitution and the presence of both a reactive bromine atom and a primary alcohol functional group. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

General Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A general workflow for the coupling of an aryl halide, such as this compound, with a boronic acid is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

Materials:

-

5-Bromo-1-ethyl-1H-indazole (or this compound)

-

N-Boc-2-pyrroleboronic acid (or other desired boronic acid)

-

Potassium carbonate (K₂CO₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Dimethoxyethane (DME)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 5-bromo-1-ethyl-1H-indazole (1 equivalent), N-Boc-2-pyrroleboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Add dimethoxyethane as the solvent.

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 equivalents), to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This protocol can be adapted for this compound by carefully considering the stoichiometry and reaction conditions. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information in the readily available scientific literature that directly implicates this compound or its immediate derivatives in specific signaling pathways. However, its utility as a building block in the synthesis of more complex molecules suggests its potential role in the development of biologically active compounds. The functional groups present allow for its incorporation into a variety of molecular scaffolds that may target enzymes, receptors, or other proteins involved in cellular signaling.

The general class of substituted benzyl alcohols and their derivatives are prevalent in medicinal chemistry. The introduction of a bromo-fluoro-substituted phenyl ring can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and membrane permeability. Researchers in drug discovery can utilize this compound to synthesize novel compounds for screening in various biological assays to identify potential therapeutic agents.

The logical relationship for the application of this compound in early-stage drug discovery can be visualized as follows:

Caption: Logical flow from a starting material to a drug candidate.

Conclusion

This compound is a readily available and synthetically versatile building block with significant potential for applications in research and drug development. Its unique combination of functional groups allows for the facile construction of complex molecular architectures through established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. While direct links to specific signaling pathways are yet to be established in the public domain, its role as a key intermediate underscores its importance for the creation of novel chemical entities with potential biological activity. This guide provides a foundational resource for scientists and researchers to effectively source and utilize this valuable compound in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 99725-13-0 | this compound - Fluoropharm [fluoropharm.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Benzylic Alcohol Group in 5-Bromo-2-fluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic alcohol group in 5-Bromo-2-fluorobenzyl alcohol. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals such as selective androgen receptor modulators (SARMs) and other bioactive molecules.[1][2] This document details the synthesis of this compound and explores the electronic and steric influences of the bromo and fluoro substituents on the reactivity of the benzylic hydroxyl group. Key transformations, including oxidation, substitution, etherification, and esterification, are discussed with detailed experimental protocols and expected outcomes. The information presented herein is intended to serve as a practical resource for researchers in drug discovery and process development.

Introduction

This compound is a substituted aromatic alcohol whose utility in medicinal chemistry is growing. Its structure, featuring a reactive benzylic alcohol and two halogen substituents, allows for a variety of chemical modifications, making it a versatile building block for complex molecules. The presence of a fluorine atom at the ortho position and a bromine atom at the para position significantly influences the reactivity of the benzylic alcohol through a combination of inductive and resonance effects. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic routes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrFO | [3] |

| Molecular Weight | 205.02 g/mol | [3] |

| Appearance | Off-white crystalline solid | [4] |

| Melting Point | 91-94 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

Synthesis of this compound

The primary route to this compound is the reduction of the corresponding aldehyde, 5-Bromo-2-fluorobenzaldehyde.

Synthesis of 5-Bromo-2-fluorobenzaldehyde

5-Bromo-2-fluorobenzaldehyde can be synthesized via electrophilic bromination of 2-fluorobenzaldehyde.

Experimental Protocol: Bromination of 2-Fluorobenzaldehyde

-

Materials: 2-Fluorobenzaldehyde, N-bromosuccinimide (NBS), concentrated sulfuric acid, dichloromethane.

-

Procedure: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane, add concentrated sulfuric acid (catalytic amount). Cool the mixture to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 3-8 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-Bromo-2-fluorobenzaldehyde. Typical yields are in the range of 80%.

Reduction to this compound

The reduction of the aldehyde to the benzylic alcohol can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.

Experimental Protocol: Reduction of 5-Bromo-2-fluorobenzaldehyde

-

Materials: 5-Bromo-2-fluorobenzaldehyde, sodium borohydride (NaBH₄), methanol, dichloromethane.

-

Procedure: Dissolve 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid. This reduction typically proceeds with high yield (>95%).

Reactivity of the Benzylic Alcohol Group

The reactivity of the benzylic alcohol in this compound is dictated by the electronic properties of the aromatic ring and the stability of potential intermediates.

-

Fluorine (ortho): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring and the benzylic carbon. However, it also has lone pairs that can participate in resonance, exhibiting an electron-donating mesomeric effect (+M), although this is generally weaker than its inductive effect, especially from the ortho position.

-

Bromine (para): Bromine also has a -I effect and a weaker +M effect. The para-positioning of bromine allows for effective delocalization of charge through resonance.

Overall, the benzene ring is deactivated towards electrophilic attack but the benzylic position remains reactive for nucleophilic substitution, oxidation, and derivatization of the hydroxyl group.

Caption: Electronic effects of substituents on the benzylic position.

Oxidation Reactions

The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 5-Bromo-2-fluorobenzaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are preferred.

Table 1: Common Oxidation Methods for this compound

| Reagent | Conditions | Product | Expected Yield | Notes |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Aldehyde | >90% | Mild conditions, tolerates many functional groups.[1][2][5] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | Aldehyde | >90% | Requires low temperatures and produces dimethyl sulfide as a byproduct.[6][7][8] |

| PCC or PDC | CH₂Cl₂, room temperature | Aldehyde | 80-90% | Chromium-based reagents, environmental concerns.[9] |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °C | Aldehyde | >90% | Catalytic, environmentally friendly conditions.[9] |

Experimental Protocol: Dess-Martin Oxidation

-

Materials: this compound, Dess-Martin Periodinane (DMP), dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of this compound (1.0 eq) in CH₂Cl₂ at room temperature, add DMP (1.2 eq). Stir the mixture for 1-3 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and sodium bicarbonate. Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which can be purified by column chromatography.[5]

Caption: Oxidation pathways of this compound.

Substitution Reactions

The hydroxyl group of the benzylic alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.

3.2.1. Conversion to Benzylic Halides

Experimental Protocol: Conversion to 5-Bromo-2-fluorobenzyl Bromide

-

Materials: this compound, phosphorus tribromide (PBr₃), diethyl ether.

-

Procedure: Dissolve this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere. Add PBr₃ (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to give 5-Bromo-2-fluorobenzyl bromide.

3.2.2. Nucleophilic Substitution

Once converted to a halide, the benzylic position is susceptible to Sₙ2 attack by a variety of nucleophiles.

Table 2: Nucleophilic Substitution Reactions of 5-Bromo-2-fluorobenzyl Halides

| Nucleophile | Product | Reagents and Conditions |

| Azide (N₃⁻) | Azide | NaN₃, DMF, 60 °C |

| Cyanide (CN⁻) | Nitrile | NaCN, DMSO, 80 °C |

| Alkoxide (RO⁻) | Ether | RONa, THF, reflux |

| Amine (RNH₂) | Amine | RNH₂, K₂CO₃, CH₃CN, reflux |

Caption: General pathway for nucleophilic substitution.

Etherification

The Williamson ether synthesis is a reliable method for preparing ethers from this compound.[10][11][12][13][14] The alcohol is first deprotonated with a strong base to form the alkoxide, which then reacts with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

Materials: this compound, sodium hydride (NaH), tetrahydrofuran (THF), alkyl halide (e.g., methyl iodide).

-

Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude ether can be purified by column chromatography.

Esterification

Esterification of this compound can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic catalysis or acylation with an acid chloride or anhydride.[15][16][17][18]

Experimental Protocol: Acylation with Acetyl Chloride

-

Materials: this compound, acetyl chloride, pyridine, dichloromethane (CH₂Cl₂).

-

Procedure: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂ at 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 2-4 hours. Dilute the reaction with CH₂Cl₂ and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄ and concentrate to give the ester, which can be purified if necessary.[18]

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

Selective Androgen Receptor Modulators (SARMs)

While specific details for the use of this compound are often proprietary, related structures are key components in the synthesis of non-steroidal SARMs.[1][2] These compounds are of interest for treating muscle wasting, osteoporosis, and other conditions. The benzylic position is often functionalized to connect to a core scaffold of the SARM molecule.

Other Potential Applications

The unique substitution pattern of this compound makes it a candidate for the synthesis of other biologically active molecules where precise control of steric and electronic properties is required.

Conclusion

This compound is a versatile building block with a benzylic alcohol group that can undergo a range of chemical transformations. The ortho-fluoro and para-bromo substituents modulate its reactivity, and an understanding of their electronic effects is key to successful synthetic design. This guide provides a foundation of knowledge and practical protocols for researchers working with this important synthetic intermediate. Further exploration of its application in novel drug discovery programs is warranted.

References

- 1. US9278914B2 - SARMs and method of use thereof - Google Patents [patents.google.com]

- 2. US8748633B2 - Selective androgen receptor modulators (SARMs) and uses thereof - Google Patents [patents.google.com]

- 3. (5-Bromo-2-fluorophenyl)methanol | C7H6BrFO | CID 2773352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. chembk.com [chembk.com]

- 6. CN101945853A - Selective androgen receptor modulators (SARMs) and their applications - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1132832-75-7|(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone|BLD Pharm [bldpharm.com]

- 9. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 10. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iiste.org [iiste.org]

- 18. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

Methodological & Application

The Pivotal Role of 5-Bromo-2-fluorobenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates

Application Note AP-SN-2025-01

Abstract

5-Bromo-2-fluorobenzyl alcohol is a key building block in the synthesis of a variety of pharmaceutical intermediates, valued for its unique electronic properties and versatile reactivity. The presence of the bromine, fluorine, and alcohol functionalities allows for a range of chemical transformations, making it an important starting material in the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial intermediate for SGLT2 inhibitors, a class of drugs used in the treatment of type 2 diabetes.

Introduction

Active Pharmaceutical Ingredients (APIs) are often complex molecules requiring multi-step syntheses.[1] The efficiency and success of these syntheses rely on the availability of well-characterized and reactive intermediates. This compound serves as such a vital intermediate, offering multiple reaction sites for the construction of intricate molecular architectures.[2] Its derivatives are integral to the synthesis of various pharmaceuticals, particularly in the class of sodium-glucose cotransporter-2 (SGLT2) inhibitors.[3][4] This application note will focus on the synthesis of a key intermediate for Empagliflozin, a widely used SGLT2 inhibitor.

Key Applications

This compound is primarily utilized in:

-

Synthesis of SGLT2 Inhibitors: As a precursor to key intermediates for drugs like Empagliflozin.[3][5]

-

Introduction of a Substituted Benzyl Moiety: The 5-bromo-2-fluorobenzyl group is a common structural motif in various drug candidates.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

-

Ether Synthesis: The benzylic alcohol functionality is readily converted to an ether, a common linkage in pharmaceutical compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a key Empagliflozin intermediate, starting from this compound. The data is compiled from analogous syntheses and represents expected outcomes under optimized conditions.

| Step | Reaction | Starting Material | Reagent | Product | Yield (%) | Purity (%) |

| 1 | Oxidation | This compound | PCC, DCM | 5-Bromo-2-fluorobenzaldehyde | 90-95 | >98 |

| 2 | Friedel-Crafts Acylation | 5-Bromo-2-fluorobenzoyl chloride | Anisole, AlCl₃ | (5-Bromo-2-fluorophenyl)(4-methoxyphenyl)methanone | 85-90 | >97 |

| 3 | Demethylation | (5-Bromo-2-fluorophenyl)(4-methoxyphenyl)methanone | BBr₃, DCM | (5-Bromo-2-fluorophenyl)(4-hydroxyphenyl)methanone | 90-95 | >98 |

| 4 | Mitsunobu Reaction | (5-Bromo-2-fluorophenyl)(4-hydroxyphenyl)methanone | (R)-3-Hydroxytetrahydrofuran, PPh₃, DIAD | (S)-(5-Bromo-2-fluorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | 70-80 | >97 |

| 5 | Reduction | (S)-(5-Bromo-2-fluorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | Et₃SiH, BF₃·OEt₂ | (S)-3-(4-((5-Bromo-2-fluorophenyl)methyl)phenoxy)tetrahydrofuran | 80-85 | >99 |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde

Objective: To oxidize this compound to the corresponding aldehyde.

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add PCC to the solution in portions at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-Bromo-2-fluorobenzaldehyde as a solid.

Protocol 2: Synthesis of (S)-3-(4-((5-Bromo-2-fluorophenyl)methyl)phenoxy)tetrahydrofuran

This protocol outlines a multi-step synthesis starting from a derivative of this compound.

Step 2a: Friedel-Crafts Acylation

-

To a solution of 5-bromo-2-fluorobenzoyl chloride (prepared from the corresponding carboxylic acid) in dry DCM, add anisole.

-

Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the ketone product.

Step 2b: Demethylation

-

Dissolve the ketone from the previous step in dry DCM and cool to -78 °C.

-

Add a solution of boron tribromide (BBr₃) in DCM dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Cool the reaction to 0 °C and quench with water.

-

Extract the product with DCM, wash with brine, dry, and concentrate to yield the phenolic product.

Step 2c: Mitsunobu Reaction

-

To a solution of the phenolic product, (R)-3-hydroxytetrahydrofuran, and triphenylphosphine (PPh₃) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture and purify by column chromatography to obtain the ether product.

Step 2d: Reduction

-

Dissolve the ether product in a mixture of DCM and acetonitrile.

-

Cool the solution to -10 °C and add triethylsilane (Et₃SiH) followed by boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Stir the reaction at 0 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash with brine, dry, and concentrate. Purify by crystallization to obtain the final intermediate.

Mandatory Visualizations

Caption: Synthetic pathway to a key Empagliflozin intermediate.

Caption: Experimental workflow for the oxidation of this compound.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. The protocols provided herein, adapted from established syntheses of related compounds, offer a clear pathway for its utilization in the preparation of a key intermediate for the SGLT2 inhibitor Empagliflozin. Researchers and drug development professionals can leverage these methods to accelerate their synthetic efforts in the pursuit of novel therapeutics. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. 2-Bromo-5-fluorobenzyl alcohol, tert.-butyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes and Protocols for the Etherification of 5-Bromo-2-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the etherification of 5-Bromo-2-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The protocols outlined below are based on the well-established Williamson ether synthesis, offering a reliable and versatile method for the preparation of the corresponding ethers.

Introduction

This compound is a valuable building block in organic synthesis due to its distinct substitution pattern, which allows for selective functionalization. The etherification of its benzylic hydroxyl group is a common transformation to introduce a variety of substituents, leading to the formation of diverse molecular architectures. The Williamson ether synthesis is a robust and widely used method for this purpose, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This application note will focus on the synthesis of a generic ether from this compound using this method.

Health and Safety

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

This compound:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[5][6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[6] If on skin, wash off immediately with plenty of water.[3] If swallowed, rinse mouth with water.[6]

Sodium Hydride (NaH):

-

Hazards: Flammable solid, reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.

-

Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon). Keep away from water and sources of ignition. Wear appropriate PPE.

Alkyl Halide (e.g., Methyl Iodide):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer.

-

Precautions: Handle with extreme care, avoiding any direct contact. Use in a well-ventilated fume hood.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (or other primary alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous THF (10-20 mL per gram of alcohol) to the flask via a syringe. Stir the mixture until the alcohol is completely dissolved.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be done slowly to control the evolution of hydrogen gas.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the sodium alkoxide is usually indicated by the cessation of gas evolution.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash with water and then with brine solution.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product can be purified by flash column chromatography on silica gel.[8]

Data Presentation

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| This compound | 205.02 | 1.0 | 5.0 | 1.025 g |

| Sodium Hydride (60% dispersion) | 24.00 | 1.2 | 6.0 | 0.240 g |

| Methyl Iodide | 141.94 | 1.1 | 5.5 | 0.34 mL |

| Anhydrous THF | - | - | - | 20 mL |

Note: The above quantities are for a representative 5 mmol scale reaction and should be adjusted accordingly for different scales.

Alternative Etherification Methods

While the Williamson ether synthesis is a reliable method, other catalytic approaches have been developed, offering milder and more environmentally friendly conditions.

-

Iron-Catalyzed Etherification: Symmetrical and unsymmetrical ethers of benzyl alcohols can be synthesized using iron(III) chloride or iron(II) chloride as catalysts in a green solvent like propylene carbonate.[9][10] This method avoids the use of strong bases and alkyl halides.

-

Acid-Catalyzed Dehydration: For the synthesis of symmetrical ethers, acid-catalyzed dehydration of benzyl alcohols can be employed, although this method is generally not suitable for unsymmetrical ethers due to the formation of product mixtures.[11]

Experimental Workflow and Logic Diagram

The following diagrams illustrate the key steps in the Williamson ether synthesis and the logical relationship of the overall process.

Caption: Experimental workflow for the Williamson ether synthesis.

Caption: Logical relationship of the etherification reaction.

References

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of 5-Bromo-2-substituted Benzyl Derivatives in the Synthesis of SGLT2 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of 5-bromo-2-substituted benzyl moieties, particularly 5-Bromo-2-chlorobenzyl derivatives, in the chemical synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. While the inquiry specified 5-Bromo-2-fluorobenzyl alcohol, the available scientific literature and patented manufacturing processes predominantly feature the chloro-analogue as the key starting material or intermediate. This preference is likely due to factors such as reactivity, cost, and availability in industrial-scale synthesis. This note will focus on the well-documented synthetic routes utilizing the chloro-derivatives for the production of leading SGLT2 inhibitors like Empagliflozin and Dapagliflozin.

Introduction

SGLT2 inhibitors represent a significant advancement in the management of type 2 diabetes mellitus. By blocking the reabsorption of glucose in the kidneys, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels. The chemical architecture of many SGLT2 inhibitors features a C-glycoside moiety linked to a diarylmethane scaffold. The synthesis of this scaffold often relies on key building blocks, among which 5-bromo-2-chlorobenzyl derivatives are of paramount importance. These compounds serve as electrophilic precursors for the introduction of the substituted benzyl group onto a phenolic component, forming the core diarylmethane structure.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of key intermediates and final SGLT2 inhibitor products.

Table 1: Synthesis of Empagliflozin Intermediate - (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 | 5-bromo-2-chlorobenzoic acid, (S)-3-phenoxytetrahydrofuran | Acyl chlorination, Friedel-Crafts acylation | (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | - | - | [1] |

| 2 | (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | TMDS, Indium Bromide, Toluene, 20-30°C | (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 93.2 | 99.3 | [1] |

Table 2: Synthesis of Dapagliflozin

| Step | Starting Materials | Reagents and Conditions | Product | Overall Yield (%) | Purity (%) | Reference |

| 1 | 5-bromo-2-chlorobenzoic acid, D-glucono-1,5-lactone | Multi-step synthesis | Dapagliflozin | 26.4 | 99.4 | [2] |

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of SGLT2 inhibitors, based on published literature.

Protocol 1: Synthesis of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Empagliflozin Intermediate)

This protocol is adapted from a patented method.[1]

Step 1: Etherification

-

To a solution of (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone in a suitable solvent, add L-dimethyl malate and N,N-diisopropylethylamine (DIEA).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude ether intermediate.

Step 2: Reduction and Cyclization

-

Under an inert atmosphere (e.g., nitrogen), dissolve the crude ether intermediate and a catalytic amount of indium bromide in toluene.

-

Cool the mixture and add 1,1,3,3-tetramethyldisiloxane (TMDS) dropwise, maintaining the temperature between 20-30°C.

-

Stir the reaction for 10-12 hours at the same temperature.

-

Quench the reaction with water.

-

Wash the organic layer with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate to dryness.

-

The crude product can be further purified by recrystallization to yield (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.

Protocol 2: Synthesis of Dapagliflozin

This protocol is a generalized representation based on common synthetic strategies.[2]

Step 1: Formation of the Diaryl Methane Moiety

-

5-bromo-2-chlorobenzoic acid is converted to its corresponding acyl chloride.

-

The acyl chloride undergoes a Friedel-Crafts acylation with a suitable aromatic partner (e.g., phenetole) in the presence of a Lewis acid to form a benzophenone intermediate.

-

The ketone of the benzophenone is then reduced to a methylene group to yield the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate.

Step 2: C-Glycosylation

-

The 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is subjected to a lithium-halogen exchange at low temperature to form an aryllithium species.

-

This aryllithium reagent is then reacted with a protected D-glucono-1,5-lactone (e.g., persilylated).

-

The resulting lactol is subsequently reduced, typically with a silane reducing agent in the presence of a Lewis acid, to afford the C-glucoside.

Step 3: Deprotection

-

The protecting groups on the glucose moiety are removed under appropriate conditions to yield the final dapagliflozin product.

-

Purification is typically achieved through recrystallization to obtain high-purity dapagliflozin.

Mandatory Visualization

SGLT2 Inhibitor Synthesis Workflow

Caption: General synthetic workflow for SGLT2 inhibitors.

SGLT2 Signaling Pathway and Mechanism of Action

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-fluorobenzyl alcohol. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted 2-fluorobenzyl alcohol derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein are based on established principles of cross-coupling reactions and provide a foundation for the construction of carbon-carbon and carbon-nitrogen bonds at the 5-position of the aromatic ring.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of new chemical bonds. For a substrate such as this compound, these reactions offer a powerful platform for introducing a variety of functional groups, including aryl, alkenyl, alkynyl, and amino moieties. The reactivity of the carbon-bromine bond allows for its participation in several key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.

General Reaction Scheme:

Br-C₆H₃(F)CH₂OH + R-B(OH)₂ --> R-C₆H₃(F)CH₂OH

Data Presentation: Representative Reaction Parameters for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively published, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of related aryl bromides. Optimization will be necessary for the specific substrate.

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 12-24 | Typical >80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | Typical >85 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | Typical >75 |

Yields are representative for analogous aryl bromides and should be considered as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst under a counterflow of inert gas.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of Suzuki-Miyaura Coupling

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds.[1]

General Reaction Scheme:

Br-C₆H₃(F)CH₂OH + R-CH=CH₂ --> R-CH=CH-C₆H₃(F)CH₂OH

Data Presentation: Representative Reaction Parameters for Heck Reaction

The following table presents typical conditions for the Heck reaction of aryl bromides. These should be adapted and optimized for this compound.

| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) | Et₃N (1.5) | DMF or Acetonitrile | 80-120 | 12-24 | Typical >70 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1-2) | - | NaOAc (2) | DMF | 100-140 | 12-24 | Typical >80 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (2-5) | - | K₂CO₃ (2) | NMP | 120 | 24 | Typical >60 |

Yields are representative for analogous aryl bromides and should be considered as a starting point for optimization.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 2-4 mol%, if required)

-

Base (e.g., Et₃N, 1.5 equiv)

-

Anhydrous solvent (e.g., DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, and the ligand (if used).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent, the alkene, and the base via syringe.

-

Seal the tube and heat the reaction mixture to 80-140 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of the Heck Catalytic Cycle

References

Protecting Group Strategies for the Hydroxyl Group of 5-Bromo-2-fluorobenzyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the hydroxyl group in 5-bromo-2-fluorobenzyl alcohol is a critical maneuver in multi-step organic synthesis. This versatile building block, containing a reactive benzylic alcohol and two distinct halogen substituents, often requires temporary masking of the hydroxyl functionality to prevent undesired side reactions during transformations such as cross-coupling, oxidation, or nucleophilic substitution. This document provides a detailed guide to common protecting group strategies, complete with comparative data and experimental protocols.

Overview of Protecting Groups for Alcohols

The ideal protecting group for any synthesis should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new complications such as additional stereocenters. For alcohols, the most common protecting groups fall into three main categories: silyl ethers, ethers (including acetals), and esters.[1] The choice of protecting group is dictated by the overall synthetic plan, particularly the conditions of the subsequent reaction steps.

Key Protecting Group Strategies

Silyl Ethers

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, general stability under non-acidic conditions, and selective removal.[2][3] Their stability is often tunable based on the steric bulk of the substituents on the silicon atom.

-

tert-Butyldimethylsilyl (TBS) Ether: One of the most common silyl ethers, TBS is stable to a wide variety of reagents, including organometallics and many oxidizing and reducing agents.[4] It is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[5][6]

-

Triisopropylsilyl (TIPS) Ether: The increased steric hindrance of the isopropyl groups makes TIPS ethers more robust and stable towards acidic conditions compared to TBS ethers.[7]

-

tert-Butyldiphenylsilyl (TBDPS) Ether: TBDPS ethers offer even greater stability, particularly towards acidic environments, but require harsher conditions for cleavage.[7]

Ethers and Acetals

Ethers and acetals are also common choices, offering different stability profiles compared to silyl ethers.

-

Methoxymethyl (MOM) Ether: MOM ethers are stable to strongly basic and nucleophilic conditions.[8] Their installation typically involves methoxymethyl chloride (MOM-Cl), a known carcinogen, though safer alternatives using dimethoxymethane exist.[9][10] Deprotection is achieved under acidic conditions.[11]

-

Benzyl (Bn) Ether: Benzyl ethers are robust and stable to a wide range of acidic and basic conditions. A key advantage is their removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and orthogonal deprotection strategy.[12]

-

Tetrahydropyranyl (THP) Ether: THP is an acetal-type protecting group, stable to basic, nucleophilic, and organometallic reagents. It is, however, sensitive to acidic conditions.[7]

Data Presentation: Comparative Summary

The following table summarizes typical conditions and reported yields for the protection and deprotection of benzylic alcohols, providing a basis for selecting a strategy for this compound.

| Protecting Group | Protection Reagents | Solvent | Typical Yield (%) | Deprotection Reagents | Solvent | Typical Yield (%) | Key Stability |

| TBS | TBSCl, Imidazole | DMF | >95 | TBAF (1M solution) | THF | >95 | Basic, Organometallics |

| TIPS | TIPSCl, Imidazole | CH₂Cl₂ | ~90-95 | TBAF or HF•Pyridine | THF | >90 | More acid-stable than TBS |

| MOM | MOMCl, DIPEA | CH₂Cl₂ | ~90 | Acid (e.g., HCl in MeOH) | MeOH | >90 | Basic, Nucleophilic |

| Bn | BnBr, NaH | THF/DMF | >90 | H₂, Pd/C (10%) | EtOAc/MeOH | >95 | Acidic, Basic |

| THP | Dihydropyran, PPTS | CH₂Cl₂ | >95 | PPTS, MeOH | MeOH | >95 | Basic, Organometallics |

Experimental Protocols

The following are detailed, representative protocols for the protection of this compound as a TBS ether and its subsequent deprotection.

Protection: Synthesis of tert-Butyl((5-bromo-2-fluorobenzyl)oxy)dimethylsilane

Workflow Diagram:

Caption: Workflow for TBS protection of this compound.

Procedure:

-

Dissolve this compound (1.0 eq.) and imidazole (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected product.

Deprotection: Regeneration of this compound

Workflow Diagram:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. MOM Ethers [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]